![molecular formula C17H19NO3 B2500313 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide CAS No. 1799265-23-8](/img/structure/B2500313.png)
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide
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Overview
Description
Molecular Structure Analysis
While specific structural analysis for N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide is not available, similar compounds such as (E)-3-(furan-2-yl)acrylonitrile have been studied. For instance, the C7–N1 distance in (E)-3-(furan-2-yl)acrylonitrile is 1.149 (3) Å, indicating a C–N triple bond .Chemical Reactions Analysis
Furan derivatives have been known to undergo a variety of chemical reactions. For instance, furan is a π-excessive heterocycle and prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical And Chemical Properties Analysis
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide is likely to share some properties with its furan derivatives. For instance, furfural, a derivative of furan, is a colorless, inflammable, volatile liquid .Scientific Research Applications
- Furan derivatives, including our compound of interest, have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored their antibacterial potential against both gram-positive and gram-negative bacteria .
- Furan chalcones and aurones containing furan scaffolds have demonstrated excellent urease inhibition efficacy. These compounds could be valuable in treating conditions related to urease activity .
- Researchers have developed novel synthetic methods for furan derivatives, including our compound. For instance, hydroarylation of 3-(furan-2-yl)propenoic acids with arenes under specific conditions has yielded interesting derivatives .
- Photolysis studies of furan derivatives, including our compound, have been conducted using different solvents. These investigations explore dimeric photoproducts formed upon exposure to light .
- It has applications in producing pharmaceuticals, resins, agrochemicals, and lacquers . Researchers continue to explore its potential in green chemistry.
- Beyond antibacterial activity, furan derivatives exhibit a wide range of pharmacological benefits. These include anti-ulcer, diuretic, muscle relaxant, anti-inflammatory, and anticancer properties .
Antibacterial Activity
Urease Inhibition
Synthetic Chemistry
Photoreactions and Photodynamics
Green Material and Biomass Feedstock
Other Therapeutic Advantages
Future Directions
properties
IUPAC Name |
(E)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(20,12-15-8-5-11-21-15)13-18-16(19)10-9-14-6-3-2-4-7-14/h2-11,20H,12-13H2,1H3,(H,18,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVXSRZVPGHENI-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C=CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CO1)(CNC(=O)/C=C/C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cinnamamide |
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